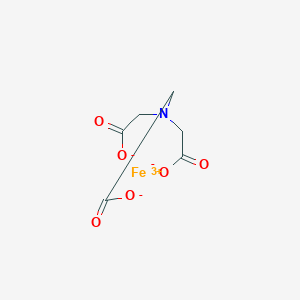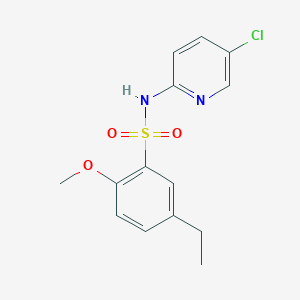
Ferric nitrilotriacetate
Overview
Description
Ferric nitrilotriacetate (Fe-NTA) is a complex of iron and nitrilotriacetic acid (NTA) that has been widely used in biochemical and physiological research. It is a chelating agent that binds to metal ions, making it useful in various applications such as protein purification, enzyme assays, and metal ion detection. In
Mechanism of Action
Ferric nitrilotriacetate binds to metal ions through its NTA ligand, forming a stable complex. The complex can be used to remove metal ions from solutions or to detect metal ions in biological samples. Ferric nitrilotriacetate has a high affinity for iron, copper, and nickel ions, making it useful in the study of metalloproteins and metalloenzymes.
Biochemical and Physiological Effects:
Ferric nitrilotriacetate has been shown to have both biochemical and physiological effects. It has been used to induce oxidative stress in cells and to study the effects of metal ion toxicity. Ferric nitrilotriacetate has also been shown to induce DNA damage and apoptosis in cells. In addition, Ferric nitrilotriacetate has been used to study the role of metal ions in various physiological processes, such as oxygen transport and electron transfer.
Advantages and Limitations for Lab Experiments
Ferric nitrilotriacetate has several advantages for lab experiments. It is a stable and water-soluble complex that can be easily prepared and purified. Ferric nitrilotriacetate has a high affinity for metal ions, making it useful in the study of metalloproteins and metalloenzymes. However, Ferric nitrilotriacetate has some limitations. It can be toxic to cells at high concentrations and can induce oxidative stress and DNA damage. In addition, Ferric nitrilotriacetate can interfere with some assays, such as assays that use metal ions as cofactors.
Future Directions
For the use of Ferric nitrilotriacetate in scientific research include the study of the role of metal ions in disease, the development of new Ferric nitrilotriacetate-based assays, and the use of Ferric nitrilotriacetate in nanotechnology and drug delivery systems.
Scientific Research Applications
Ferric nitrilotriacetate has been widely used in scientific research as a chelating agent for metal ions. It has been used in protein purification, enzyme assays, and metal ion detection. Ferric nitrilotriacetate has also been used in the study of the role of metal ions in biological systems, such as the role of iron in oxygen transport and the role of copper in electron transfer.
properties
CAS RN |
16448-54-7 |
|---|---|
Molecular Formula |
C6H6FeNO6 |
Molecular Weight |
243.96 g/mol |
IUPAC Name |
2-[bis(carboxylatomethyl)amino]acetate;iron(3+) |
InChI |
InChI=1S/C6H9NO6.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+3/p-3 |
InChI Key |
FXDLIMJMHVKXAR-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |
Canonical SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |
Other CAS RN |
16448-54-7 |
synonyms |
FE(III)-NTA Fe-NTA FeNAc3 ferric nitrilotriacetate iron nitrilotriacetate iron nitrilotriacetic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)



![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)

![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)




